Cas no 1805433-89-9 (Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate)
Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate
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- Inchi: 1S/C11H11ClN2O2/c1-2-16-11(15)7-3-4-10(12)9(6-14)8(7)5-13/h3-4H,2,5,13H2,1H3
- InChI Key: ITAYWQSWXSABBV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OCC)=C(C=1C#N)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 1.3
- Topological Polar Surface Area: 76.1
Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016555-1g |
Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate |
1805433-89-9 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate
Ethyl 2-Aminomethyl-4-Chloro-3-Cyanobenzoate: A Comprehensive Overview
Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate, with the CAS number 1805433-89-9, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its benzoate backbone, which is substituted with an ethyl group, an aminoethyl group, a chlorine atom, and a cyano group. The combination of these functional groups makes it a valuable molecule for both academic research and industrial applications.
Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate is particularly notable for its role in medicinal chemistry. Recent studies have highlighted its potential as a lead compound in the development of new pharmaceutical agents. The presence of the cyano group and the aminoethyl group provides opportunities for further functionalization, enabling researchers to explore its potential as a drug candidate. For instance, the compound has been investigated for its ability to modulate enzyme activity and interact with biological targets, making it a promising candidate for therapeutic interventions.
The synthesis of Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. The introduction of the aminoethyl group and the cyano group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of this compound more efficient and environmentally friendly. These developments are particularly relevant in light of increasing demands for sustainable chemical processes.
One of the most exciting areas of research involving Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate is its application in materials science. The compound has been studied as a precursor for the synthesis of advanced materials, such as polymers and hybrid organic-inorganic frameworks. Its ability to form stable covalent bonds with other molecules makes it an ideal building block for constructing materials with tailored properties. For example, researchers have explored its use in creating stimuli-responsive materials that can change their properties in response to external stimuli, such as temperature or pH changes.
In addition to its chemical applications, Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate has also found use in analytical chemistry. Its unique spectroscopic properties make it a valuable tool for studying complex chemical systems. For instance, the compound has been employed as a probe for investigating intermolecular interactions and for calibrating analytical instruments. Its high stability and well-defined structure make it an ideal reference material for various analytical techniques.
Recent studies have also focused on the environmental impact of Ethyl 2-aminomethyl-4-chloro-3-cyanobenzoate. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its potential risks to ecosystems. These studies have provided valuable insights into the compound's behavior in different environmental conditions, which is essential for ensuring its safe use in industrial applications.
In conclusion, Ethyl 2-Aminomethyl-4-Chloro-3-Cyanobenzoate (CAS No: 1805433-89-9) is a multifaceted compound with significant potential across various disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in medicine, materials science, and analytical chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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